7-Aminoquinolin-8-ol

Catalog No.
S1521914
CAS No.
18472-06-5
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Aminoquinolin-8-ol

CAS Number

18472-06-5

Product Name

7-Aminoquinolin-8-ol

IUPAC Name

7-aminoquinolin-8-ol

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H,10H2

InChI Key

VAKRMUBGTNPWBV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C(C=C2)N)O)N=C1

Canonical SMILES

C1=CC2=C(C(=C(C=C2)N)O)N=C1

7-Aminoquinolin-8-ol is an organic compound belonging to the quinoline family, characterized by its amino and hydroxyl functional groups. This compound features a quinoline skeleton with an amino group at the 7-position and a hydroxyl group at the 8-position, making it a derivative of 8-hydroxyquinoline. The presence of these functional groups enhances its potential for various

Due to its functional groups:

  • Electrophilic Aromatic Substitution: The amino group can activate the aromatic ring for electrophilic substitution reactions, allowing for further functionalization.
  • Chelation Reactions: The hydroxyl group enables the compound to act as a bidentate ligand, forming stable complexes with metal ions such as copper, zinc, and iron .
  • Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or oxime derivatives, while the hydroxyl group can be oxidized to form quinone derivatives.

7-Aminoquinolin-8-ol exhibits various biological activities:

  • Antimicrobial Properties: It has shown effectiveness against a range of bacteria and fungi, making it a candidate for antimicrobial agents.
  • Anticancer Activity: Some studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects: It has been investigated for its potential in treating neurodegenerative diseases by stabilizing misfolded proteins .

Several methods have been developed for synthesizing 7-aminoquinolin-8-ol:

  • Condensation Reactions: A common method involves the condensation of 8-hydroxyquinoline with amines in the presence of acid catalysts.
  • Bromination and Amination: Starting from 8-hydroxyquinoline, bromination followed by amination can yield 7-aminoquinolin-8-ol .
  • Catalyst-Free Synthesis: Recent advancements have introduced catalyst-free methods that utilize mild conditions to achieve high selectivity and yield .

7-Aminoquinolin-8-ol finds applications in various fields:

  • Pharmaceuticals: It is used as a scaffold in drug design due to its biological activities.
  • Analytical Chemistry: Employed as a chelating agent for metal ion detection and quantification.
  • Material Science: Its derivatives are explored for use in organic light-emitting diodes (OLEDs) due to their luminescent properties .

Studies on the interactions of 7-aminoquinolin-8-ol with metal ions reveal its ability to form stable complexes, which can enhance its biological efficacy. For instance, its chelation with transition metals has been linked to improved antimicrobial activity and potential therapeutic effects in neurodegenerative diseases .

Several compounds share structural similarities with 7-aminoquinolin-8-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
8-HydroxyquinolineHydroxyl group at position 8Strong chelating agent for metal ions
5-Nitro-8-hydroxyquinolineNitro group at position 5Exhibits distinct antibacterial properties
2-AminoquinolineAmino group at position 2Different biological activity profile
4-AminoquinolineAmino group at position 4Used in dye synthesis due to its reactivity

Uniqueness of 7-Aminoquinolin-8-ol

The unique combination of an amino group at position 7 and a hydroxyl group at position 8 distinguishes 7-aminoquinolin-8-ol from other quinoline derivatives. This specific arrangement enhances its chelation ability and biological activity compared to similar compounds. The ability to act as both an electron donor (through the amino group) and acceptor (through the hydroxyl group) further contributes to its unique reactivity profile.

XLogP3

1.2

Wikipedia

7-Aminoquinolin-8-ol

Dates

Modify: 2024-02-18

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